molecular formula C10H11NOS B104837 1-(2-Isothiocyanatoethyl)-4-methoxybenzene CAS No. 17427-37-1

1-(2-Isothiocyanatoethyl)-4-methoxybenzene

Cat. No. B104837
CAS RN: 17427-37-1
M. Wt: 193.27 g/mol
InChI Key: JIZVGEJTLPEYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1-(2-Isothiocyanatoethyl)-4-methoxybenzene can be synthesized from benzyl alcohol via a reaction with potassium thiocyanate (KSCN). The reaction takes place in the presence of an acid catalyst and can be carried out under reflux conditions to produce high yields of the compound.


Molecular Structure Analysis

The molecular formula of 1-(2-Isothiocyanatoethyl)-4-methoxybenzene is C10H9NO2S. The compound is highly stable under normal conditions and is considered non-volatile and non-flammable.


Chemical Reactions Analysis

Isothiocyanates, including 1-(2-Isothiocyanatoethyl)-4-methoxybenzene, are produced via enzymatic hydrolysis of glucosinolates (GLs), a class of sulfur-containing secondary metabolites occurring exclusively in the botanical order Brassicales, by the enzyme myrosinase .

Scientific Research Applications

Cancer Research

1-(2-Isothiocyanatoethyl)-4-methoxybenzene: has been identified as a potential inhibitor of tumorigenesis, particularly in lung cancer. Studies suggest that compounds like this can inhibit the activation of carcinogens such as NNK (nicotine-derived nitrosamine ketone), which are known to induce lung tumors .

Pharmaceutical Intermediates

This compound is used in the synthesis of various pharmaceutical agents. Its reactivity with nucleophiles makes it a valuable intermediate in the construction of more complex molecules that could be used in drug development .

properties

IUPAC Name

1-(2-isothiocyanatoethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-12-10-4-2-9(3-5-10)6-7-11-8-13/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZVGEJTLPEYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368441
Record name 1-(2-isothiocyanatoethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Isothiocyanatoethyl)-4-methoxybenzene

CAS RN

17427-37-1
Record name 1-(2-isothiocyanatoethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-isothiocyanatoethyl)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Isothiocyanatoethyl)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Isothiocyanatoethyl)-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(2-Isothiocyanatoethyl)-4-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Isothiocyanatoethyl)-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-(2-Isothiocyanatoethyl)-4-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Isothiocyanatoethyl)-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.